(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a pyrimidine ring substituted with three chlorine atoms and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other groups, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxylamine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce different nitrogen-containing compounds .
Scientific Research Applications
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in these interactions are still being studied, but they are believed to include the formation of reactive intermediates that can modify biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine.
2,4,5,6-Tetrachloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,4,6-Trichloropyrimidin-5-amine: A related compound with an amine group instead of a hydroxylamine group.
Properties
Molecular Formula |
C5H2Cl3N3O |
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Molecular Weight |
226.44 g/mol |
IUPAC Name |
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H2Cl3N3O/c6-3-2(1-9-12)4(7)11-5(8)10-3/h1,12H/b9-1+ |
InChI Key |
PDCZSIXGSITVMN-XLUWADSXSA-N |
Isomeric SMILES |
C(=N/O)\C1=C(N=C(N=C1Cl)Cl)Cl |
Canonical SMILES |
C(=NO)C1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
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